Nitrendipine M (dehydro)

描述

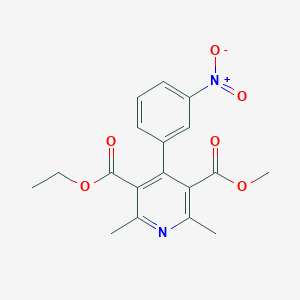

Structure

3D Structure

属性

IUPAC Name |

3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVABIPGJLMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237599 | |

| Record name | Bay-m 4786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89267-41-4 | |

| Record name | Bay-m 4786 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bay-m 4786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nitrendipine Biotransformation Pathways

The transformation of nitrendipine (B1678957) within the body is a critical aspect of its pharmacology. Like other dihydropyridine-based drugs, nitrendipine undergoes extensive hepatic (liver) metabolism after oral administration. wikipedia.org The central process in its biotransformation is the oxidation of the dihydropyridine (B1217469) ring into a pyridine (B92270) ring structure, which results in the formation of dehydro-nitrendipine. researchgate.net

This metabolic conversion is primarily carried out by the Cytochrome P450 3A4 (CYP3A4) enzyme system. genome.jp This enzymatic oxidation is a common pathway for many calcium channel blockers and is considered a primary step in their metabolism, leading to the formation of metabolites that are generally inactive and more polar, facilitating their excretion from the body. wikipedia.org The formation of dehydro-nitrendipine represents the first and often the only major step in the metabolic cascade of nitrendipine. researchgate.net

Significance As a Primary Degradation Product and Metabolite

Dehydro-nitrendipine holds a dual significance as it is formed through two distinct routes: non-enzymatic chemical degradation and in-vivo metabolism.

As a degradation product , dehydro-nitrendipine is the primary substance formed when nitrendipine (B1678957) is exposed to certain environmental conditions. researchgate.netresearchgate.net Research has shown that 1,4-dihydropyridine (B1200194) compounds are highly sensitive to light, and exposure to UV radiation leads to the dehydrogenation (oxidation) of the dihydropyridine (B1217469) ring, yielding the pyridine (B92270) analogue, dehydro-nitrendipine. researchgate.net This photodegradation process follows first-order kinetics. researchgate.net Additionally, dehydro-nitrendipine is the major product of hydrolytic degradation, particularly in acidic and alkaline solutions. researchgate.netuchile.clresearchgate.net Studies indicate that degradation is faster in acidic mediums compared to alkaline ones. researchgate.net The formation of this degradation product is significant because the aromatization of the dihydropyridine ring leads to a loss of therapeutic activity. researchgate.net

As a metabolite , dehydro-nitrendipine is the major metabolite of nitrendipine found in human plasma following oral administration. researchgate.netnih.gov Its presence in biological fluids is a direct indicator of the parent drug's metabolism. The conversion to dehydro-nitrendipine and subsequent metabolites results in inactive, polar compounds that can be effectively eliminated from the body. wikipedia.org

Table 1: Conditions Leading to the Formation of Dehydro-Nitrendipine

| Formation Route | Triggering Condition | Key Findings |

|---|---|---|

| Metabolism | Enzymatic Oxidation (in vivo) | Primarily mediated by the CYP3A4 enzyme in the liver. genome.jp |

| Photodegradation | Exposure to Light (UV) | The dihydropyridine ring is oxidized to a pyridine derivative. researchgate.net |

| Hydrolysis | Acidic or Alkaline pH | Degradation is more rapid in acidic (e.g., 0.1 N HCl) than in alkaline (e.g., 0.1 N NaOH) environments. researchgate.netuchile.cl |

Overview of Research Trajectories for Dehydro Nitrendipine

Photodegradation Mechanisms Leading to Dehydro-Nitrendipine

Nitrendipine is known to be highly sensitive to light, a characteristic common to many 1,4-dihydropyridine (B1200194) (DHP) drugs. innovareacademics.innih.gov This photosensitivity leads to its degradation, primarily through the formation of its dehydro derivative. innovareacademics.inresearchgate.net

Aromatization of the Dihydropyridine (B1217469) Ring System

The principal photodegradation pathway for nitrendipine involves the oxidation of its 1,4-dihydropyridine ring to a pyridine (B92270) ring, resulting in the formation of dehydro-nitrendipine. innovareacademics.innih.gov This process, known as aromatization, is a common degradation mechanism for many drugs in the DHP class and leads to a complete loss of pharmacological activity. innovareacademics.innih.gov The reaction is initiated by the transfer of a proton from the excited singlet state, likely to the solvent. innovareacademics.in The presence of a nitro group on the phenyl ring of nitrendipine has been shown to increase its photodegradation. innovareacademics.innih.gov

In addition to the primary pyridine derivative, a nitroso pyridine analogue has also been identified as a photoproduct of nitrendipine. nih.gov It is proposed that a singlet oxygen molecule may abstract two hydrogen radicals to form the pyridine analogue, and the subsequent reduction of its nitro group produces the nitroso pyridine analogue. nih.gov

Photodegradation Kinetics

The kinetics of nitrendipine's photodegradation have been studied under various light conditions. When exposed to UV irradiation, nitrendipine exhibits first-order degradation kinetics. researchgate.netnih.gov One study reported a degradation rate constant of 0.0665 min⁻¹ with a half-life (t₁/₂) of 10.423 minutes under UV light. nih.gov Another study observed that the photodegradation kinetics could initially be zero-order and then transition to first-order as the concentration of the photoproducts increases. innovareacademics.in The degradation of nitrendipine has been found to be faster in acidic media compared to alkaline media, following first-order kinetics in both cases. innovareacademics.inresearchgate.net

| Parameter | Value | Condition |

| Degradation Rate Constant (k) | 0.0665 min⁻¹ | UV Irradiation |

| Half-life (t₁/₂) | 10.423 min | UV Irradiation |

| Reaction Order | First-order | UV Irradiation |

| Initially zero-order, then first-order | UV and daylight in methanol (B129727) |

Influence of Environmental Factors on Photodegradation Rate

Several environmental factors can influence the rate of nitrendipine's photodegradation. The type of solvent has been shown to affect the degradation rate. researchgate.net Additionally, the pH of the medium plays a role, with faster degradation observed in acidic conditions. innovareacademics.inresearchgate.net The wavelength of light is also a critical factor; UV irradiation strongly alters nitrendipine, while it remains relatively stable under visible light for short periods. researchgate.netnih.gov The physical state of the drug is another important consideration, as photodegradation is significantly faster in solution compared to the solid state, which is why most DHP drugs are formulated as tablets. innovareacademics.innih.gov

Enzymatic Biotransformation of Nitrendipine to Dehydro-Nitrendipine and Subsequent Metabolites

In the body, nitrendipine undergoes extensive metabolism, primarily in the liver. tandfonline.compsu.edu This biotransformation is a key determinant of its pharmacokinetic profile.

Role of Cytochrome P450 Isoenzymes in Dehydrogenation (e.g., CYP3A4)

The primary metabolic pathway for nitrendipine is the oxidation of its dihydropyridine ring to form dehydro-nitrendipine. nih.govnih.gov This dehydrogenation reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govmdpi.comresearchgate.net CYP3A4 is a major enzyme in drug metabolism and is also involved in the metabolism of other dihydropyridine calcium channel blockers like nifedipine (B1678770) and amlodipine. mdpi.comresearchgate.netcaymanchem.com The activity of CYP3A4 can be influenced by various factors, including co-administered drugs and certain food components, such as grapefruit juice, which is a known inhibitor of this enzyme. researchgate.netconsensus.app

Identification of Downstream Metabolites of Dehydro-Nitrendipine (e.g., Carboxylic Acid of Dehydro-Nitrendipine)

Following its formation, dehydro-nitrendipine can be further metabolized. One of the identified downstream metabolites is the carboxylic acid of dehydro-nitrendipine. nih.govsemanticscholar.org This metabolite is also formed through the action of the CYP3A4 enzyme. nih.govsemanticscholar.org Another potential downstream metabolite is 5-Carboxy-6-Hydroxymethyl-Dehydronitrendipine, which has been identified as an impurity of nitrendipine.

Metabolic Pathways in Hepatic and Extrahepatic Systems

The biotransformation of nitrendipine, a dihydropyridine calcium channel blocker, is a complex process primarily occurring in the liver, but also involving extrahepatic sites. A major metabolic pathway for nitrendipine and other dihydropyridine-based drugs is the dehydrogenation of the dihydropyridine ring, leading to the formation of its pyridine analog, commonly referred to as dehydro nitrendipine or Nitrendipine M. researchgate.netpsu.edu This transformation is a critical step in the drug's elimination from the body. amegroups.cn

The liver is the principal organ responsible for the metabolism of nitrendipine. wikipedia.orgmims.com This extensive hepatic metabolism, often referred to as first-pass metabolism, significantly reduces the bioavailability of the parent drug. mims.comahajournals.orgdrugbank.com The primary enzyme system involved in the dehydrogenation of nitrendipine to its dehydro metabolite in the liver is the cytochrome P450 (CYP) system. amegroups.cnnih.gov Specifically, the CYP3A subfamily, including CYP3A4, has been identified as the major isoform responsible for this oxidative reaction. amegroups.cnnih.gov The formation of dehydro nitrendipine is considered a crucial step for the elimination of nitrendipine. amegroups.cn

While the liver is the main site of nitrendipine metabolism, extrahepatic tissues also contribute to its biotransformation. creative-biolabs.comkoreamed.org These sites include the gastrointestinal tract, kidneys, lungs, skin, and brain. creative-biolabs.com The enzymes in these tissues can also carry out metabolic reactions, including the dehydrogenation of nitrendipine. creative-biolabs.com For instance, the intestinal wall contains CYP3A4, which can metabolize nitrendipine before it even reaches the systemic circulation. researchgate.net The kidneys are another significant site for extrahepatic metabolism, with enzymes like cytochrome P450 3A5 being predominantly found there. nih.govbahrainmedicalbulletin.com The cumulative urinary excretion of nitrendipine metabolites has been shown to correlate with creatinine (B1669602) clearance, indicating the role of renal pathways in the elimination of these metabolites. nih.gov

The metabolic pathways of nitrendipine can be influenced by various factors. For example, co-administration of drugs that inhibit or induce CYP3A4 can alter the rate of dehydro nitrendipine formation. nih.govdrugbank.com Grapefruit juice, a known inhibitor of intestinal CYP3A4, can increase the bioavailability of nitrendipine by reducing its first-pass metabolism. researchgate.net

Table 1: Key Enzymes and Tissues in Nitrendipine M (dehydro) Formation

| Enzyme/Enzyme Family | Primary Location(s) | Role in Metabolism |

| Cytochrome P450 (CYP) System | Liver, Intestines | Main enzyme system for nitrendipine metabolism. |

| CYP3A (specifically CYP3A4) | Liver, Intestines | Major isoform responsible for the dehydrogenation of nitrendipine to Nitrendipine M (dehydro). amegroups.cnnih.govresearchgate.net |

| CYP3A5 | Primarily Kidney | Contributes to the extrahepatic metabolism of nitrendipine. nih.gov |

Table 2: Metabolic Fate of Nitrendipine

| Parent Compound | Primary Metabolic Reaction | Key Metabolite | Subsequent Metabolic Steps |

| Nitrendipine | Dehydrogenation of the dihydropyridine ring | Nitrendipine M (dehydro) | Oxidative ester cleavage, further oxidation to more polar metabolites. psu.edu |

Assessment of Intrinsic Pharmacological Efficacy

Evaluation of Calcium Channel Modulatory Effects (if any)

The primary mechanism of action for nitrendipine and other dihydropyridine drugs is the blockade of L-type calcium channels. wikipedia.orgcvpharmacology.com This action reduces the influx of calcium into smooth muscle cells, leading to relaxation of the blood vessel walls and a decrease in blood pressure. wikipedia.org While the parent compound, nitrendipine, is a potent calcium channel blocker, its metabolite, Nitrendipine M (dehydro), is considered to be an inactive polar metabolite. wikipedia.org This suggests that the dehydrogenation process significantly diminishes or abolishes the calcium channel modulatory effects seen with the parent drug. Research indicates that after administration, approximately 80% of a nitrendipine dose is recovered as inactive polar metabolites in the first 96 hours. wikipedia.org

Comparison with Parent Nitrendipine's Therapeutic Actions

Nitrendipine's therapeutic action is directly linked to its ability to block L-type calcium channels, resulting in vasodilation and a reduction in peripheral resistance. medicaldialogues.indrugbank.com This leads to a decrease in blood pressure, which is the primary clinical benefit. wikipedia.orgnih.gov In contrast, as an inactive metabolite, Nitrendipine M (dehydro) does not contribute to the therapeutic antihypertensive effects of the parent drug. The metabolic conversion of nitrendipine to its dehydro form is essentially a deactivation process, terminating the pharmacological activity of the drug. wikipedia.org

Evaluation of Potential Off-Target Effects and Adverse Biological Interactions

While Nitrendipine M (dehydro) is pharmacologically inactive in terms of calcium channel blockade, its potential for other biological interactions, or "off-target" effects, warrants consideration.

Assessment of Effects on Cellular Physiology and Signaling Pathways

The direct effects of Nitrendipine M (dehydro) on cellular physiology and signaling pathways are not extensively documented in publicly available research. However, the study of off-target effects of drugs and their metabolites is an area of growing interest in pharmacology to better understand the complete safety and interaction profile of a therapeutic agent. nih.govnih.gov

Investigation of Modulatory Effects on Enzyme Systems (e.g., Carboxylesterase Inhibition)

Recent research has highlighted that some cardiovascular drugs can act as inhibitors of carboxylesterases (CES). nih.govresearchgate.net These enzymes are crucial for the metabolism of a wide variety of drugs and endogenous compounds. americanpharmaceuticalreview.comnih.gov Notably, nitrendipine itself has been identified as a potent inhibitor of carboxylesterase 1 (CES1). nih.govresearchgate.net This inhibition can have significant clinical implications, as it may affect the metabolism of other co-administered drugs that are substrates for CES1. researchgate.net While the inhibitory activity of the parent drug, nitrendipine, on CES1 is established, the specific effects of its metabolite, Nitrendipine M (dehydro), on carboxylesterases have not been as thoroughly investigated. Further research is needed to determine if this metabolite retains any significant enzyme-modulating properties.

Analytical Methodologies for Detection and Quantification of Nitrendipine M Dehydro

Chromatographic Techniques for Resolution and Quantification

Chromatography stands as the cornerstone for the separation, identification, and quantification of Nitrendipine (B1678957) M (dehydro), often in complex biological matrices or in the presence of its parent compound, Nitrendipine. The inherent structural similarities between Nitrendipine and its dehydro metabolite necessitate high-resolution techniques to ensure accurate and reliable measurements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of Nitrendipine M (dehydro). Its application is particularly noted in stability-indicating assays where the separation of the drug from its degradation products is essential. nih.gov

The simultaneous determination of Nitrendipine and Nitrendipine M (dehydro) is a common analytical challenge addressed by HPLC. Researchers have developed reversed-phase HPLC (RP-HPLC) methods capable of resolving both compounds effectively. nih.govnih.gov A typical method involves a C18 column and a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and an aqueous buffer, with detection commonly performed using a UV detector set at a wavelength where both compounds exhibit significant absorbance, such as 238 nm. nih.gov The stability-indicating capability of such methods is demonstrated through forced degradation studies, where drug solutions are exposed to acidic, alkaline, and photolytic stress conditions. nih.gov These studies confirm that the degradation product, Nitrendipine M (dehydro), is well-resolved from the parent Nitrendipine peak, allowing for accurate quantification of both. nih.gov

Table 1: Example of HPLC Method Parameters for Nitrendipine and Impurities

| Parameter | Details |

|---|---|

| Column | RP-18 |

| Mobile Phase | Methanol:Water (70:30), pH 3 |

| Detection Wavelength | 238 nm |

| Validation | Linearity (r ≥ 0.999), Reproducibility (RSD = 0.8–1.4%) |

This table is based on data for the separation of nitrendipine and its synthesis impurities, illustrating a typical methodological approach. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the identification and screening of drug metabolites. For dihydropyridine (B1217469) calcium channel blockers like Nitrendipine, GC-MS methods have been developed to detect their acidic metabolites in biological samples such as urine. oup.com These procedures often involve an extraction step followed by derivatization, such as extractive methylation, to increase the volatility and thermal stability of the analytes for GC analysis. oup.com The mass spectrometer, operating in full-scan mode, identifies the metabolites based on their unique mass spectra. The use of mass chromatography with specific ions can indicate the potential presence of the target metabolites, which is then confirmed by comparing the full mass spectra with reference spectra. oup.com Such methods have proven effective for detecting metabolites of several dihydropyridines, with limits of detection typically in the low nanogram-per-milliliter range. oup.com

Table 2: GC-MS Screening Parameters for Dihydropyridine Metabolites

| Parameter | Details |

|---|---|

| Sample Preparation | Extractive methylation, Solid-phase extraction cleanup |

| Separation | Capillary Gas Chromatography |

| Identification | Computerized Mass Spectrometry (Full Scan Mode) |

| Detection Limit | Approx. 10 ng/mL |

| Recovery | 67-77% |

This table summarizes a general procedure for detecting various dihydropyridine metabolites in urine. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of drugs and their metabolites in biological fluids. A highly sensitive and high-throughput LC-MS/MS method has been specifically developed for the simultaneous determination of Nitrendipine and Nitrendipine M (dehydro) in human plasma. nih.gov This method typically employs a simple liquid-liquid extraction for sample preparation, followed by analysis on a C18 column. nih.gov

Positive atmospheric pressure chemical ionization (APCI) is often used as the ionization source, and the analytes are detected using the selected reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This high degree of selectivity minimizes interference from endogenous plasma components. The method's validation demonstrates excellent linearity over the concentration ranges relevant for pharmacokinetic studies, with high precision and accuracy. nih.gov The rapid chromatographic run time, often around 3 minutes, allows for the analysis of a large number of samples daily. nih.gov

Table 3: Performance Characteristics of an LC-MS/MS Method for Nitrendipine and Nitrendipine M (dehydro)

| Parameter | Nitrendipine | Nitrendipine M (dehydro) |

|---|---|---|

| Linearity Range | 0.4–40 ng/mL | 0.2–20 ng/mL |

| Correlation Coefficient (r) | ≥ 0.995 | ≥ 0.995 |

| Intra- & Inter-run Precision | < 8.5% | < 8.5% |

| Inter-run Accuracy | < 4% | < 4% |

| Extraction Recovery | ~75% | ~78% |

This table is based on data from a validated method for simultaneous determination in human plasma. nih.gov

Spectrophotometric Approaches

Spectrophotometric methods offer a simpler and more accessible alternative for certain applications, particularly for studying the kinetics of chemical reactions.

UV-Spectrophotometry for Kinetic Studies

UV-Vis Spectrophotometry is instrumental in studying the degradation kinetics of Nitrendipine, where Nitrendipine M (dehydro) is the primary oxidation product. nih.gov By monitoring the change in absorbance over time at a specific wavelength, the rate of degradation can be determined. These studies often involve exposing a solution of Nitrendipine to various stress conditions (e.g., acidic, alkaline, sunlight) and recording the UV spectra at different time intervals. nih.gov The degradation of Nitrendipine to its dehydro metabolite has been shown to follow first-order kinetics. nih.gov The formation of Nitrendipine M (dehydro) is confirmed by comparing its spectral characteristics with those obtained from other analytical techniques like IR and NMR spectrometry. nih.gov This approach is valuable for understanding the stability of the parent drug and the conditions under which its primary metabolite is formed.

Table of Mentioned Compounds

| Compound Name | Abbreviation (if used) |

|---|---|

| Nitrendipine | NIT |

| Nitrendipine M (dehydro) / Dehydronitrendipine | DNIT |

| Nimodipine | |

| Nifedipine (B1678770) | |

| Methanol | |

| Acetonitrile | |

| Chloroform | |

| Dichloromethane | |

| Acetone | |

| Ethyl acetate | |

| Hydrochloric acid | |

| Sodium hydroxide (B78521) | |

| Nimodipine | |

| Nifedipine | |

| Amlodipine | AMD |

| Irbesartan | IRB |

| Hydrochlorothiazide | HCZ |

| Olmesartan | OLM |

| Telmisartan | TEL |

| Lacidipine | LAC |

| Dothiepin hydrochloride | |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl |

| Potassium permanganate |

Third-Order Derivative Spectrophotometry for Simultaneous Quantification

Derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectra, which is common when analyzing a parent drug and its metabolites simultaneously. This method involves the mathematical differentiation of a zero-order absorption spectrum, resulting in first, second, or higher-order derivative spectra. Each successive derivative order typically produces a more complex spectrum with positive and negative peaks corresponding to the inflection points of the lower-order spectrum.

Third-order derivative spectrophotometry, specifically, can be a powerful tool for resolving complex mixtures. By calculating the third derivative of the absorbance with respect to wavelength (d³A/dλ³), minor spectral features can be amplified, and interference from broad-absorbing matrix components can be significantly reduced. The utility of this technique lies in the "zero-crossing" method, where the concentration of one component can be determined at a wavelength where the derivative spectrum of the interfering component crosses the zero axis. uobaghdad.edu.iquobaghdad.edu.iq This allows for the quantification of one compound in the presence of another without the need for prior chemical separation. uobaghdad.edu.iquobaghdad.edu.iq

While third-order derivative spectrophotometry has been successfully applied for the simultaneous determination of other drugs in combined pharmaceutical formulations, uobaghdad.edu.iquobaghdad.edu.iq its specific application for the simultaneous quantification of nitrendipine and its dehydro metabolite, Nitrendipine M (dehydro), is not extensively documented in the reviewed scientific literature. The principle, however, remains a viable potential approach, valued for its simplicity and cost-effectiveness compared to chromatographic techniques. uobaghdad.edu.iq

Method Validation and Performance Characteristics

The reliability and accuracy of any analytical method are established through a rigorous validation process. For Nitrendipine M (dehydro), methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been thoroughly validated according to international guidelines.

Sensitivity is a measure of an analytical method's ability to detect and quantify the smallest amount of an analyte. This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For Nitrendipine M (dehydro) and its parent compound, high sensitivity has been achieved, particularly with LC-MS/MS methods, which are essential for measuring the low concentrations typically found in biological fluids.

| Compound | Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Nitrendipine M (dehydro) | LC-MS/MS | Human Plasma | Not Reported | 0.2 ng/mL | nih.gov |

| Nitrendipine | LC-MS | Human Plasma | 0.1 ng/mL | 0.3 ng/mL | nih.gov |

| Nitrendipine | HPLC-UV | Rat Plasma | Not Reported | 5 ng/mL | nih.gov |

| Nitrendipine | LC-MS/MS | Human Plasma | <1 ng/mL | 1 ng/mL | nih.gov |

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components, such as metabolites, impurities, or matrix constituents. Specificity is the ultimate degree of selectivity, ensuring that the signal measured is solely from the target analyte.

In the context of Nitrendipine M (dehydro) analysis, chromatographic methods like HPLC and LC-MS/MS offer high selectivity. nih.gov This is achieved by physically separating the metabolite from the parent drug (nitrendipine) and other endogenous components in the sample matrix before detection. The retention time in chromatography serves as a key identifier. Furthermore, the use of mass spectrometry, particularly in selected reaction monitoring (SRM) mode, provides an additional layer of specificity by monitoring for a unique precursor-to-product ion transition for the analyte, thus minimizing the likelihood of interference. nih.gov

Accuracy denotes the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Precision is typically evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). These are usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV), with accuracy expressed as a percentage of the nominal value. Validated methods for Nitrendipine M (dehydro) demonstrate high accuracy and precision, ensuring the reliability of the generated data.

| Compound | Method | Precision (%RSD) | Accuracy | Source |

|---|---|---|---|---|

| Nitrendipine M (dehydro) | LC-MS/MS | <8.5% | <4% (as inter-run accuracy) | nih.gov |

| Nitrendipine | LC-MS/MS | <8.5% | <4% (as inter-run accuracy) | nih.gov |

| Nitrendipine | LC-MS | <10% | 85-110% | nih.gov |

| Nitrendipine | HPLC-UV | <15% | Not explicitly stated | nih.gov |

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the analytical response versus the analyte concentration for a series of standards. The linearity is then evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.000 indicating a strong linear relationship. Analytical methods for Nitrendipine M (dehydro) exhibit excellent linearity over a range of concentrations relevant to clinical and preclinical studies.

| Compound | Method | Linearity Range | Correlation Coefficient | Source |

|---|---|---|---|---|

| Nitrendipine M (dehydro) | LC-MS/MS | 0.2 - 20 ng/mL | r ≥ 0.995 | nih.gov |

| Nitrendipine | LC-MS/MS | 0.4 - 40 ng/mL | r ≥ 0.995 | nih.gov |

| Nitrendipine | LC-MS | 0.3 - 40 ng/mL | r² ≥ 0.99 | nih.gov |

| Nitrendipine | HPLC-UV | 5 - 200 ng/mL | Not explicitly stated | nih.gov |

| Nitrendipine | HPLC | Not specified | r ≥ 0.999 | nih.gov |

Application in Biological Matrices and Research Samples

A primary goal for developing and validating these sensitive and specific analytical methods is their application to real-world samples. The LC-MS/MS method for the simultaneous determination of nitrendipine and Nitrendipine M (dehydro) has been successfully used to investigate their plasma concentrations in human volunteers following oral administration of nitrendipine. nih.gov This application is critical for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Similarly, a validated HPLC method was effectively applied to study the pharmacokinetics of nitrendipine in rat plasma. nih.gov The ability to accurately measure drug and metabolite levels in biological matrices like plasma is fundamental to drug development, allowing for the correlation of drug concentrations with therapeutic effects and the establishment of safe and effective dosing regimens.

Quantification in Plasma and Urine Samples

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the foundational techniques for the quantification of Nitrendipine M (dehydro) in plasma and urine. nih.gov More advanced methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the standard due to their superior sensitivity, specificity, and high-throughput capabilities. magtech.com.cn

A sensitive and robust LC-MS/MS method has been developed for the simultaneous determination of nitrendipine and Nitrendipine M (dehydro) in human plasma. magtech.com.cn This method typically involves a straightforward liquid-liquid extraction (LLE) step to isolate the analytes from the plasma matrix. magtech.com.cn The extracted samples are then analyzed using a triple quadrupole tandem mass spectrometer, which provides excellent selectivity and sensitivity for detection. magtech.com.cn Positive atmospheric pressure chemical ionization (APCI) is a commonly employed ionization source for these compounds. magtech.com.cn Detection is achieved using the selected reaction monitoring (SRM) mode, which enhances the specificity of the analysis by monitoring a specific precursor-to-product ion transition for each analyte. magtech.com.cn

Validation of these methods demonstrates excellent linearity over a clinically relevant concentration range, typically from 0.2 to 20 ng/mL for Nitrendipine M (dehydro). magtech.com.cn The precision of these methods, both within a single run (intra-run) and between different runs (inter-run), is generally below 8.5%, with an accuracy of less than 4%. magtech.com.cn The extraction recovery for Nitrendipine M (dehydro) from plasma is consistently around 78%. magtech.com.cn The short chromatographic run time, often as low as 3 minutes, allows for the rapid analysis of a large number of samples, making it suitable for pharmacokinetic studies. magtech.com.cn

For urine samples, both HPLC and capillary GC procedures have been utilized to assay Nitrendipine M (dehydro). nih.gov While detailed parameters for urine are less frequently published than for plasma, the principles of extraction and chromatographic separation remain similar. Sample preparation for urine may involve enzymatic hydrolysis to measure any conjugated metabolites, followed by an extraction procedure like LLE or solid-phase extraction (SPE) before instrumental analysis.

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | magtech.com.cn |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | magtech.com.cn |

| Chromatographic Column | Zorbax SB C18 | magtech.com.cn |

| Ionization Source | Positive Atmospheric Pressure Chemical Ionization (APCI) | magtech.com.cn |

| Detection Mode | Selected Reaction Monitoring (SRM) | magtech.com.cn |

| Linear Range | 0.2–20 ng/mL | magtech.com.cn |

| Precision (Intra- and Inter-run) | < 8.5% | magtech.com.cn |

| Accuracy (Inter-run) | < 4% | magtech.com.cn |

| Extraction Recovery | ~78% | magtech.com.cn |

Analysis in Tissue Homogenates and Cellular Extracts

While validated methods for the routine quantification of Nitrendipine M (dehydro) in tissue homogenates and cellular extracts are not as extensively documented as those for plasma, the analytical principles can be readily adapted. The liver is the primary site of nitrendipine metabolism; therefore, measuring the metabolite in liver tissue or liver-derived cells (hepatocytes) is of significant interest for in vitro drug metabolism studies.

The analysis in these matrices would typically begin with sample preparation, which is a critical step to ensure the removal of interfering substances. For tissue samples, this involves homogenization in a suitable buffer to create a uniform suspension. Cellular extracts are obtained by lysing the cells to release their contents. Following homogenization or lysis, a protein precipitation step, often using a cold organic solvent like acetonitrile, is employed. Subsequent liquid-liquid extraction or solid-phase extraction can be used to further clean up the sample and concentrate the analyte.

The highly sensitive and specific LC-MS/MS methods developed for plasma are directly applicable to the analysis of these processed samples. The instrumental parameters, including the column, mobile phase, and mass spectrometric conditions, would likely be very similar to those used for plasma analysis. The development of such a method would require thorough validation, including assessments of matrix effects, recovery, and stability of the analyte in the specific tissue or cellular matrix.

In vitro systems, such as liver microsomes and cultured hepatocytes, are commonly used to study the metabolic pathways of drugs. In these experimental setups, the formation of Nitrendipine M (dehydro) from its parent compound, nitrendipine, would be monitored over time. Quantification of the metabolite in the incubation medium or the cell lysate would be performed using an adapted LC-MS/MS method to determine the kinetics of its formation.

| Step | Description |

|---|---|

| 1. Sample Preparation | - Tissues: Homogenization in a suitable buffer.

|

| 2. Protein Removal | Protein precipitation, typically with a cold organic solvent (e.g., acetonitrile). |

| 3. Analyte Extraction | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate and concentrate the analyte. |

| 4. Instrumental Analysis | Quantification using a validated LC-MS/MS method, similar to that used for plasma samples. |

| 5. Method Validation | Assessment of linearity, precision, accuracy, recovery, and matrix effects specific to the tissue or cellular matrix. |

In Vivo and in Vitro Research Studies on Nitrendipine M Dehydro

Stability Studies of Dehydro-Nitrendipine in Various Media

The stability of dehydro-nitrendipine, the primary oxidative metabolite of nitrendipine (B1678957), is influenced by environmental factors such as pH and light. Understanding these stability characteristics is crucial for accurate analytical determination and for comprehending its persistence in various conditions.

pH-Dependent Degradation

Forced degradation studies on the parent compound, nitrendipine, have shown that its degradation to form dehydro-nitrendipine is significantly dependent on pH. The rate of this oxidative degradation is faster in acidic environments compared to alkaline conditions. nih.gov Specifically, when subjected to heating at 100°C, the degradation of nitrendipine was more rapid in a 0.1 N hydrochloric acid (HCl) medium than in a 0.1 N sodium hydroxide (B78521) (NaOH) medium. nih.gov The degradation process in all tested conditions was found to follow first-order kinetics. nih.gov

Table 1: Effect of pH on Nitrendipine Degradation to Dehydro-Nitrendipine

| Medium | Condition | Relative Degradation Rate |

|---|---|---|

| 0.1 N Hydrochloric Acid (Acidic) | 100°C | Faster |

Light-Induced Degradation (Photostability)

The formation of dehydro-nitrendipine is also induced by exposure to light. Photodegradation studies, where a solution of nitrendipine was exposed to sunlight, confirmed that oxidation is a major degradation pathway, leading to the formation of the dehydro-nitrendipine metabolite. nih.gov The rate of this photodegradation can be influenced by the solvent used. nih.gov This photosensitivity is a characteristic feature of the 1,4-dihydropyridine (B1200194) class of compounds, which undergo oxidation of the dihydropyridine (B1217469) ring to the corresponding pyridine (B92270) derivative upon light exposure. This transformation results in the loss of pharmacological activity.

In Vivo Studies of Dehydro-Nitrendipine Formation and Disposition

Following administration, nitrendipine is extensively metabolized in the body, with the formation of dehydro-nitrendipine being a key step. In vivo studies have focused on identifying the excretion routes of this and other metabolites and understanding their disposition.

Excretion Pathways of Metabolites

The metabolites of nitrendipine, including those derived from dehydro-nitrendipine, are eliminated from the body through multiple pathways. Studies in humans have shown that a significant portion of the administered dose is recovered in the urine as various metabolites. nih.gov Between 35% and 43% of a dose can be recovered from urine, indicating it is a major route of excretion. nih.gov

While the unchanged pyridine metabolite (dehydro-nitrendipine) is found in urine, it accounts for less than 0.1% of the dose. nih.gov More significant are the further metabolized and conjugated forms, with glucuronide conjugates of nitrendipine metabolites accounting for approximately 8% of the dose found in urine. nih.gov

Table 2: Excretion of Nitrendipine Metabolites

| Excretion Route | Metabolites Detected | Percentage of Dose (where available) |

|---|---|---|

| Urine | Pyridine metabolite (Dehydro-nitrendipine) | < 0.1% |

| Glucuronide conjugates | ~8% | |

| Other polar metabolites | Total urinary recovery: 35-43% |

Correlation between Metabolite Levels and Clearance (e.g., Creatinine (B1669602) Clearance)

The available scientific literature from the conducted searches does not provide specific data correlating the plasma or urinary levels of dehydro-nitrendipine or its metabolites with measures of renal clearance, such as creatinine clearance. While nitrendipine's pharmacokinetics have been studied in patients with kidney disease, these studies have not established a direct quantitative relationship between the levels of its specific metabolites and the glomerular filtration rate.

In Vitro Studies on Metabolic Formation

The biotransformation of nitrendipine to its dehydro metabolite has been investigated using in vitro systems to identify the specific enzymes responsible for this reaction. These studies are critical for understanding the drug's metabolic pathway and potential drug-drug interactions.

The primary metabolic transformation of nitrendipine to dehydro-nitrendipine is an oxidation reaction, specifically the dehydrogenation of the dihydropyridine ring to form the corresponding pyridine structure. amegroups.cnnih.gov This step is considered crucial for the elimination of dihydropyridine compounds. amegroups.cn

In vitro experiments using human liver microsomes have successfully demonstrated this metabolic conversion. amegroups.cnnih.gov Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are central to the metabolism of many drugs. amegroups.cn By incubating nitrendipine with these microsomes in the presence of necessary cofactors (like an NADPH-generating system), researchers can simulate the metabolic processes that occur in the liver.

Studies with selective inhibitors of different CYP450 isoforms have identified that the CYP3A subfamily, and specifically CYP3A4, is the major enzyme responsible for catalyzing the dehydrogenation of the dihydropyridine ring of compounds like nitrendipine. amegroups.cnnih.gov For instance, ketoconazole, a known potent inhibitor of CYP3A, effectively inhibits the formation of the dehydro metabolite in human liver microsomes. amegroups.cn This confirms the central role of CYP3A4 in the initial and rate-determining step of nitrendipine's metabolism. amegroups.cnnih.gov

Table 3: In Vitro Metabolic Formation of Dehydro-Nitrendipine

| Experimental System | Enzyme Family | Key Isoform | Reaction Type |

|---|

Microsomal and Cytosolic Incubation Systems for Enzyme Identification

In vitro incubation systems using subcellular fractions are a cornerstone for identifying the primary sites and enzymatic players in drug metabolism. For Nitrendipine M (dehydro), these studies focus on its formation from the parent compound, nitrendipine. The research primarily utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, the main drivers of Phase I metabolism. nih.govmdpi.com

The typical experimental setup involves incubating nitrendipine with liver microsomes sourced from humans or preclinical species (such as rats, mice, or hamsters) to determine the rate of metabolite formation. nih.gov These incubations require specific co-factors to support enzymatic activity. The most crucial co-factor for CYP-mediated reactions is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the necessary reducing equivalents for the monooxygenase activity of P450 enzymes. nih.gov

Experiments are designed to demonstrate the dependency of Nitrendipine M (dehydro) formation on these components. By comparing metabolite production in incubations with and without NADPH, researchers can confirm the involvement of NADPH-dependent enzymes like CYPs. The absence of significant metabolite formation in incubations lacking NADPH, or in heat-inactivated microsomes, serves as a negative control, confirming that the conversion is enzymatic. nih.govsci-hub.st Cytosolic fractions are typically used in parallel to investigate the role of cytosolic enzymes, though for dihydropyridine dehydrogenation, the activity is predominantly located in the microsomal fraction. nih.gov

Table 1: Formation of Nitrendipine M (dehydro) in Liver Microsomal Incubations

| Incubation Condition | Components | Relative Rate of Formation (%) |

|---|---|---|

| Complete System | Liver Microsomes + Nitrendipine + NADPH | 100 |

| No Co-factor | Liver Microsomes + Nitrendipine | < 5 |

| Heat-Inactivated | Boiled Liver Microsomes + Nitrendipine + NADPH | < 2 |

| Cytosolic Fraction | Cytosol + Nitrendipine + NADPH | < 10 |

This table illustrates representative data showing that the formation of Nitrendipine M (dehydro) is dependent on active microsomal enzymes and the presence of the NADPH co-factor.

Clinical and Toxicological Implications of Nitrendipine M Dehydro

Impact on Overall Drug Exposure and Pharmacokinetic Variability of Parent Nitrendipine (B1678957)

The conversion of nitrendipine to its dehydro metabolite is a critical determinant of the parent drug's bioavailability and is subject to considerable interindividual variability. nih.gov This metabolic process is principally mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, located in the liver and small intestine. nih.govrjptonline.org The efficiency of this conversion directly affects the systemic concentration of active nitrendipine.

Factors contributing to the variability in dehydro-nitrendipine formation and, consequently, nitrendipine exposure include:

Genetic Polymorphisms: Variations in the CYP3A4 gene can lead to differences in enzyme activity among individuals, altering the rate of nitrendipine metabolism. researchgate.netfrontiersin.org

Drug Interactions: Co-administration of drugs that inhibit or induce CYP3A4 can significantly alter nitrendipine's pharmacokinetic profile. nih.gov Potent CYP3A4 inhibitors can decrease the formation of dehydro-nitrendipine, leading to higher plasma levels of the parent drug and a potential for increased hypotensive effects. nih.gov Conversely, CYP3A4 inducers accelerate metabolism, which may reduce nitrendipine's therapeutic efficacy.

Disease States: Conditions such as liver cirrhosis can impair metabolic capacity, decreasing the clearance of nitrendipine and more than doubling its bioavailability. nih.gov

This variability underscores the challenges in predicting a patient's response to nitrendipine and highlights the importance of considering factors that influence its metabolism to the dehydro form.

| Factor | Effect on Dehydro-Nitrendipine Formation | Impact on Parent Nitrendipine Exposure |

| CYP3A4 Genetic Variants | Can increase or decrease the rate of metabolism | Leads to interindividual differences in plasma concentrations |

| CYP3A4 Inhibitors | Decreased formation of the metabolite | Increased plasma levels and potential for toxicity |

| CYP3A4 Inducers | Increased formation of the metabolite | Decreased plasma levels and potential for reduced efficacy |

| Liver Disease | Impaired metabolic capacity | Significantly increased bioavailability and prolonged half-life |

Potential for Toxicological Effects of Dehydro-Nitrendipine Itself

While often considered an inactive metabolite, dehydro-nitrendipine, as a pyridine (B92270) derivative, may possess its own toxicological properties.

Evaluation of Cytotoxicity and Oxidative Stress Induction

Some 1,4-dihydropyridine (B1200194) compounds have been noted for their potential to act as antioxidants. nih.gov However, the formation of the pyridine analogue from nitrendipine represents a significant chemical alteration. nih.gov Studies on pyridine itself have indicated potential for adverse health effects, including liver damage in animal studies. nih.govcdc.gov The toxicological profile of pyridine includes observations of headaches, giddiness, and mild skin and eye irritation in humans and animals. nih.govcdc.govcdc.gov While direct studies on dehydro-nitrendipine's cytotoxicity are not extensively detailed in the provided results, the known effects of its core pyridine structure warrant consideration. The parent compound, nitrendipine, has been shown to be cytotoxic to neuroblastoma cells and can induce apoptosis. medchemexpress.commedchemexpress.com Furthermore, some dihydropyridine (B1217469) derivatives have been evaluated for their capacity to modulate oxidative stress. nih.gov

Significance in Drug Stability and Formulation Development of Nitrendipine

The conversion of nitrendipine to dehydro-nitrendipine is a primary pathway of degradation, making it a critical factor in the drug's stability and formulation. nih.gov Nitrendipine is known to be a photodegradable pharmaceutical. nih.gov

Key considerations include:

Photodegradation: Exposure to ultraviolet light can cause nitrendipine to degrade almost completely, with one of the main resulting products being its pyridine analogue, dehydro-nitrendipine. nih.gov This chemical transformation is a stability concern for the final dosage form.

Oxidative Degradation: Oxidation is a major route of degradation for nitrendipine, yielding dehydro-nitrendipine. nih.gov This process can be influenced by factors such as pH and the presence of solvents. nih.gov Studies have shown that degradation is faster in acidic mediums compared to alkaline ones. nih.gov

Formulation Strategies: To ensure the stability and quality of the final drug product, formulations must be designed to protect nitrendipine from light and oxidative stress. This involves the careful selection of excipients and packaging. The development of stable formulations, such as nitrendipine nanocrystals, is one approach to improving its delivery and stability. Analytical methods capable of distinguishing and quantifying both nitrendipine and dehydro-nitrendipine are essential for quality control throughout the product's shelf life. nih.gov

| Degradation Factor | Mechanism | Consequence for Formulation |

| Light Exposure | Photodegradation | Requires light-protective packaging and storage conditions. |

| Oxidation | Conversion to dehydro-nitrendipine | Selection of appropriate excipients to minimize oxidative stress. |

| pH | Faster degradation in acidic conditions | Control of microenvironment pH within the formulation. |

Future Research Directions for Nitrendipine M Dehydro

Elucidation of Complete Metabolic Pathways and Enzyme Kinetics

The primary metabolic pathway for nitrendipine (B1678957) is the oxidation of its dihydropyridine (B1217469) ring to form the inactive pyridine (B92270) metabolite, Nitrendipine M (dehydro). nih.govnih.gov This dehydrogenation is a crucial step for the elimination of dihydropyridine calcium channel blockers. amegroups.cn It is widely recognized that this conversion is predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme, located in the liver and intestinal mucosa. nps.org.aunorman-network.comresearchgate.net

However, a complete understanding of the metabolic cascade remains a key area for future investigation. Research should focus on identifying all subsequent biotransformation steps that Nitrendipine M (dehydro) undergoes. Studies in rats have identified further metabolism, including saponification of the ester groups and hydroxylation of the methyl groups, leading to more polar urinary metabolites. nih.govnih.gov The precise enzymes responsible for these secondary reactions in humans and their kinetic parameters (such as Km and Vmax) are not fully characterized. A comprehensive mapping of these pathways is essential.

Future studies should employ advanced techniques, such as high-resolution mass spectrometry with human liver microsomes, to identify and quantify the full spectrum of downstream metabolites. Investigating the role of other CYP enzymes or Phase II conjugation enzymes (e.g., UDP-glucuronosyltransferases) in the clearance of Nitrendipine M (dehydro) and its derivatives will provide a more holistic view of its metabolic fate. youtube.com

| Enzyme/Pathway | Role in Nitrendipine Metabolism | Research Focus |

| CYP3A4 | Primary enzyme for the dehydrogenation of Nitrendipine to Nitrendipine M (dehydro). nps.org.aunorman-network.comresearchgate.net | Determine kinetic parameters (Km, Vmax) in diverse populations; investigate genetic polymorphisms' impact. |

| Esterases | Potential saponification/hydrolysis of the ethyl and methyl ester groups on the metabolite. nih.gov | Isolate and characterize specific human esterases involved; quantify the rate of hydrolysis. |

| Hydroxylases | Potential hydroxylation of the methyl groups on the metabolite's pyridine ring. nih.gov | Identify the specific CYP or other enzymes responsible for hydroxylation in human systems. |

| UGTs | Possible Phase II glucuronide conjugation of hydroxylated or carboxylated metabolites. nih.gov | Screen for UGT isoforms that conjugate nitrendipine metabolites; characterize the resulting glucuronides. |

Development of Advanced Bioanalytical Techniques for High-Throughput Screening

The quantitative analysis of Nitrendipine M (dehydro) in biological matrices is critical for pharmacokinetic studies. Current methods predominantly use liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov These methods have been successfully developed for the simultaneous determination of nitrendipine and its dehydro metabolite in human plasma. nih.gov

The future in this domain lies in enhancing the throughput and expanding the scope of these analytical techniques. The development of ultra-high-performance liquid chromatography (UHPLC) methods can significantly reduce run times, allowing for a greater number of samples to be processed daily, which is essential for large clinical trials. nih.gov Furthermore, creating multiplexed assays capable of simultaneously quantifying the parent drug and a wider array of its minor metabolites is a key objective. This would provide a more detailed metabolic snapshot from a single analysis. Future research should also explore novel sample preparation techniques, such as solid-phase microextraction or automated liquid handling systems, to streamline the workflow from sample collection to analysis.

| Parameter | Reported LC-MS/MS Method Details | Future Development Goal |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov | Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) for faster analysis. |

| Sample Prep | Liquid-liquid extraction. nih.gov | Automation of sample preparation; exploring solid-phase extraction for cleaner samples. |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI). nih.govnih.gov | Comparison with Electrospray Ionization (ESI) for sensitivity towards minor polar metabolites. |

| Detection | Selected Reaction Monitoring (SRM). nih.gov | Development of multiplexed assays to quantify a panel of metabolites simultaneously. |

| Linear Range | 0.2-20 ng/mL for Dehydronitrendipine. nih.gov | Lowering limits of quantification (LLOQ) to detect trace-level minor metabolites. |

| Run Time | ~3 minutes. nih.gov | Sub-minute run times to enable high-throughput screening of thousands of samples. |

Investigation of Dehydro-Nitrendipine's Role in Long-Term Clinical Outcomes and Biomarker Development

While Nitrendipine M (dehydro) itself may be inactive, its formation reflects the metabolic activity of a key drug-metabolizing enzyme, CYP3A4. amegroups.cn The rate and extent of its formation could, therefore, serve as a valuable biomarker. Future long-term clinical studies should investigate the relationship between the metabolic ratio of Nitrendipine M (dehydro) to the parent nitrendipine and clinical outcomes. nih.gov

This ratio could potentially be a proxy for an individual's CYP3A4 metabolic capacity. A patient's metabolic phenotype (e.g., poor, intermediate, extensive, or ultra-rapid metabolizer) influences drug exposure and could impact both therapeutic success and the risk of drug-drug interactions. Investigating whether this metabolic ratio correlates with the long-term efficacy of nitrendipine or the incidence of adverse events in large patient cohorts is a promising avenue of research. sigmaaldrich.com Furthermore, the application of metabolomics to profile a wide range of metabolites in patients on long-term nitrendipine therapy could identify novel biomarkers related to the drug's cardiovascular effects or off-target consequences. mdpi.comdrugtargetreview.com

Application of Computational Approaches for Metabolite Prediction and Activity Assessment

Computational, or in silico, tools are becoming indispensable in modern drug development and metabolism research. nih.gov Future research on Nitrendipine M (dehydro) should leverage these approaches for several purposes.

Firstly, computational models can predict potential downstream metabolites. Software that simulates metabolic pathways can help identify likely products of Phase I and Phase II reactions, guiding analytical chemists in their search for previously uncharacterized metabolites.

Secondly, molecular modeling and docking studies can be used to predict the binding affinity of dehydro-nitrendipine and its derivatives to various biological targets, including CYP enzymes and pharmacological receptors. benthamscience.com These predictions can help prioritize which metabolites should be synthesized for further in vitro pharmacological testing. Finally, physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate the disposition of nitrendipine and its metabolites. nih.gov By integrating data on enzyme kinetics and patient physiology, PBPK models can predict how factors like genetic polymorphisms in CYP3A4 or co-administration of other drugs might alter the plasma concentrations of Nitrendipine M (dehydro), thereby predicting potential drug-drug interactions before they are studied in the clinic. researcher.life

常见问题

Q. What ethical considerations are critical when designing Nitrendipine trials in vulnerable populations (e.g., elderly hypertensive patients)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。